2-Chloro-6-mercaptobenzoic acid CAS number
2-Chloro-6-mercaptobenzoic acid CAS number
An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic Acid
Introduction
2-Chloro-6-mercaptobenzoic acid, with the CAS number 20324-51-0, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant application in the production of the herbicide pyrithiobac-sodium. Furthermore, it delves into the biochemical mechanism of action of pyrithiobac-sodium, offering valuable insights for researchers, scientists, and professionals in drug and herbicide development.
Chemical and Physical Properties
2-Chloro-6-mercaptobenzoic acid is a solid, appearing as a white to pale yellow crystalline powder. It is sparingly soluble in water but shows good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] The key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 20324-51-0 | [4][5][6][7] |
| Molecular Formula | C7H5ClO2S | [4][5][6][7] |
| Molecular Weight | 188.63 g/mol | [4][7][8] |
| Melting Point | 210-215°C (decomposes) | |
| Density | ~1.49 g/cm³ | [2][3] |
| pKa | 2.35 ± 0.36 (Predicted) | [4][9] |
| Purity (via HPLC) | ≥98.0% |
Synthesis of 2-Chloro-6-mercaptobenzoic Acid
The synthesis of 2-Chloro-6-mercaptobenzoic acid can be achieved through various routes. Below are two detailed experimental protocols.
Protocol 1: From 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid
This method involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.
Experimental Procedure:
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A solution of 2.0 grams (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol is prepared in a reaction vessel.[8][10]
-
To this stirred solution, 30 mL of aqueous 10% sodium hydroxide is added.[8][10]
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The reaction mixture is then heated to reflux and stirred for approximately 18 hours.[8][10]
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After cooling to ambient temperature, the mixture is acidified using concentrated hydrochloric acid.[8][10]
-
The product is extracted with ethyl acetate, and the organic extract is dried with magnesium sulfate.[8][10]
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 1.4 grams of 6-chloro-2-mercaptobenzoic acid.[8][10]
Protocol 2: From 2,6-dichlorobenzonitrile
This two-step industrial method utilizes 2,6-dichlorobenzonitrile as the starting material.[2][3]
Experimental Procedure: Step 1: Sulfo-reaction
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2,6-dichlorobenzonitrile, a solvent, and nine water cure sodium are mixed.
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Under reduced pressure, most of the water is distilled off.
-
The reaction is allowed to proceed for a specified time under insulation.
-
After the reaction, the solvent is recovered by distillation, and the product is used directly in the next step without purification.[2]
Step 2: Hydrolysis
-
To the product from the sulfo-reaction, a 15% aqueous sodium hydroxide solution (2 kg) is added in a 3L autoclave.[2][3]
-
The mixture undergoes a high-pressure hydrolysis reaction at a controlled temperature of 150°C for 10-12 hours.[2][3]
-
After cooling, the material is transferred to a 5L beaker, and the pH is adjusted to 3-4 with 15% formic acid, causing the product to precipitate.[3]
-
The solid is extracted with 2L of dichloromethane, washed, and dried with anhydrous sodium sulfate.[3]
-
After concentration, the product is poured into a crystallizing dish and cooled to yield the light yellow solid product. The total yield for the two steps is reported to be around 88.2%.[2][3]
Application in Herbicide Synthesis
A primary application of 2-Chloro-6-mercaptobenzoic acid is as a key intermediate in the production of the herbicide pyrithiobac-sodium.[1][2] Pyrithiobac-sodium is a post-emergence herbicide effective against a variety of broadleaf weeds.[5]
Protocol for Pyrithiobac-sodium Synthesis
Experimental Procedure:
-
In a reaction flask, add 2-chloro-4,6-dimethoxypyrimidine (8.76g, 50.0mmol), 2-chloro-6-mercaptobenzoic acid (9.45g, 50mmol), sodium p-toluenesulfinate (2.67g, 15mmol), sodium carbonate (9.75g, 75mmol), and acetonitrile (80ml).[4]
-
The reaction mixture is heated to 80°C for 24 hours.[4]
-
After cooling, the reaction is filtered. The filter cake is washed with acetonitrile.[4]
-
The filtrate is recovered, and the filter cake is dried under vacuum.[4]
-
The dried cake is dissolved in 80ml of water, and the pH is adjusted to 1-2 with 10% hydrochloric acid.[4]
-
The resulting precipitate is filtered, washed with water, and dried to obtain pyrithiobac-sodium as a yellow solid. The yield is approximately 80.2%.[4]
Signaling Pathway and Mechanism of Action
Pyrithiobac-sodium, synthesized from 2-Chloro-6-mercaptobenzoic acid, functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[5][8] This enzyme is critical in the biosynthesis pathway of branched-chain amino acids—isoleucine, leucine, and valine—in plants.[8] As these amino acids are essential for protein synthesis and cell growth, the inhibition of ALS leads to a deficiency in these amino acids, ultimately causing cessation of growth and death of the susceptible weeds.[11] This pathway is absent in animals, which contributes to the low mammalian toxicity of this class of herbicides.[3]
References
- 1. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Research on Pyrithiobac-acid and Diarylsulfide - Master's thesis - Dissertation [dissertationtopic.net]
- 3. researchgate.net [researchgate.net]
- 4. CN111689909A - Preparation method of herbicide pyrithiobac-sodium - Google Patents [patents.google.com]
- 5. Pyrithiobac-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. globethesis.com [globethesis.com]
- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 9. Pyrithiobac-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 10. wppdb.com [wppdb.com]
- 11. researchgate.net [researchgate.net]
